molecular formula C18H19ClN2O2 B2362107 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one CAS No. 1023524-34-6

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one

Cat. No.: B2362107
CAS No.: 1023524-34-6
M. Wt: 330.81
InChI Key: ZIBZOCZPQGGPLQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one is a complex organic compound featuring a tert-butyl group, a chlorobutanoyl group, and an indeno-pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one typically involves multiple steps, starting with the preparation of the indeno-pyrazolone core. This can be achieved through a cyclization reaction involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, while the chlorobutanoyl group is incorporated through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobutanoyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one stands out due to its unique combination of functional groups and the indeno-pyrazolone core. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

3-tert-butyl-1-(4-chlorobutanoyl)indeno[1,2-c]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-18(2,3)17-14-15(21(20-17)13(22)9-6-10-19)11-7-4-5-8-12(11)16(14)23/h4-5,7-8H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZOCZPQGGPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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